molecular formula C10H13BrFN B1461439 N-Propyl 4-bromo-2-fluorobenzylamine CAS No. 1094257-47-2

N-Propyl 4-bromo-2-fluorobenzylamine

Cat. No.: B1461439
CAS No.: 1094257-47-2
M. Wt: 246.12 g/mol
InChI Key: SVZHLSQGBDVFBR-UHFFFAOYSA-N
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Description

N-Propyl 4-bromo-2-fluorobenzylamine: is an organic compound with the molecular formula C10H13BrFN. It is a derivative of benzylamine, where the benzene ring is substituted with bromine and fluorine atoms at the 4 and 2 positions, respectively, and the amine group is attached to a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl 4-bromo-2-fluorobenzylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzyl chloride and propylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-bromo-2-fluorobenzyl chloride is reacted with propylamine in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted benzylamines.

    Oxidation: Imines, nitriles.

    Reduction: Amines.

Scientific Research Applications

Chemistry: N-Propyl 4-bromo-2-fluorobenzylamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of halogenated benzylamines on biological systems. It can be used to investigate enzyme inhibition and receptor binding .

Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of N-Propyl 4-bromo-2-fluorobenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the benzene ring enhance its binding affinity and selectivity towards these targets. The propylamine group facilitates the formation of hydrogen bonds and other interactions, leading to the modulation of biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • N-Propyl 4-bromo-2-chlorobenzylamine
  • N-Propyl 4-bromo-2-methylbenzylamine
  • N-Propyl 4-bromo-2-iodobenzylamine

Comparison: N-Propyl 4-bromo-2-fluorobenzylamine is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and binding affinity. Compared to its analogs with different halogen substituents, this compound may exhibit enhanced stability and selectivity in certain reactions and biological assays .

Properties

IUPAC Name

N-[(4-bromo-2-fluorophenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h3-4,6,13H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZHLSQGBDVFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655400
Record name N-[(4-Bromo-2-fluorophenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094257-47-2
Record name N-[(4-Bromo-2-fluorophenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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